1-(2-Chloroethoxy)-3-methoxybenzene
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Overview
Description
The compound 1-(2-Chloroethoxy)-3-methoxybenzene is a chloro- and methoxy-substituted benzene derivative. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar chloro- and methoxy-substituted benzene derivatives, which can be used to infer some aspects of the synthesis, molecular structure, chemical reactions, and physical and chemical properties of 1-(2-Chloroethoxy)-3-methoxybenzene.
Synthesis Analysis
The synthesis of chloro- and methoxy-substituted benzene derivatives can involve various methods, including catalytic processes and reactions with peroxides. For example, iodobenzene-catalyzed cyclization is used to synthesize 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides from 2-aryl-N-methoxyethanesulfonamides with m-chloroperoxybenzoic acid, yielding moderate to good yields . This suggests that catalytic methods could potentially be applied to the synthesis of 1-(2-Chloroethoxy)-3-methoxybenzene, using appropriate starting materials and catalysts.
Molecular Structure Analysis
The molecular structure of chloro- and methoxy-substituted benzene derivatives is characterized by the orientation of the substituents on the benzene ring. For instance, in the case of 1,2-dimethoxybenzene, the methoxy groups are trans and twisted out of the plane . This information can be extrapolated to suggest that in 1-(2-Chloroethoxy)-3-methoxybenzene, the methoxy group may also exhibit a twisted conformation relative to the benzene ring plane.
Chemical Reactions Analysis
Chloro- and methoxy-substituted benzene derivatives can participate in various chemical reactions. The formation of cation radicals, as seen in the oxidation of 2-chloro-1,4-dimethoxybenzene by lignin peroxidase, indicates that such compounds can undergo redox reactions . Additionally, the reactivity of chloro-methoxy-carbene formed from diazirine suggests that 1-(2-Chloroethoxy)-3-methoxybenzene could also be reactive towards electron-poor alkenes and alcohols .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro- and methoxy-substituted benzene derivatives can be influenced by their molecular structure. For example, the orientation of methoxy groups affects the crystal packing and can participate in conjugation with the aromatic system . The photoluminescent properties of certain methoxy-substituted benzene derivatives, as seen in 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, suggest that 1-(2-Chloroethoxy)-3-methoxybenzene may also exhibit interesting optical properties .
Scientific Research Applications
Synthesis and Characterization of Phenolic Derivatives 1-(2-Chloroethoxy)-3-methoxybenzene serves as a precursor in the synthesis of various phenolic derivatives through electrophilic substitution reactions. For instance, its utility in the transformation of trioxybenzenes to dicarbobenzenes via reductive electrophilic substitution highlights its role in creating complex phenolic structures, which are critical in various chemical syntheses and applications (Azzena, Melloni, & Pisano, 1993).
Structural Studies of Aromatic Ethers Research into the structural characteristics of aromatic ethers, including those similar to 1-(2-Chloroethoxy)-3-methoxybenzene, provides insights into their molecular configurations and intermolecular interactions. Studies on substituted methoxybenzene derivatives shed light on the impact of methoxy groups on molecular structure, offering a foundation for understanding the reactivity and properties of related compounds (Fun et al., 1997).
Extraction and Selectivity in Metal Recovery The structural and electronic attributes of aromatic ethers like 1-(2-Chloroethoxy)-3-methoxybenzene influence their efficacy in the selective extraction of metals from various media. Research into these compounds' extractive capabilities for precious metals, such as gold from acidic chloride solutions, underscores their potential in refining and metal recovery processes (Oshima et al., 2019).
Electrochemical Applications and Environmental Considerations Electrochemical studies on compounds structurally related to 1-(2-Chloroethoxy)-3-methoxybenzene, such as those involving the reduction of methoxychlor, reveal insights into their behavior in electrochemical environments. These studies are pertinent to understanding the degradation pathways of environmental pollutants and developing strategies for their mitigation (McGuire & Peters, 2016).
Safety And Hazards
properties
IUPAC Name |
1-(2-chloroethoxy)-3-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZITZAORZBGNDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30486090 |
Source
|
Record name | 1-(2-CHLOROETHOXY)-3-METHOXYBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30486090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethoxy)-3-methoxybenzene | |
CAS RN |
102877-31-6 |
Source
|
Record name | 1-(2-CHLOROETHOXY)-3-METHOXYBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30486090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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